9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione
Description
Properties
IUPAC Name |
9-bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-4-3-13-2-1-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPQSCMXOHHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NC(=O)N21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of a brominated pyrimidine derivative with an oxazine precursor in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol, with the product being isolated through crystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-bacterial, anti-viral, and anti-tumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione can be compared with other similar compounds, such as:
Pyrimido[1,6-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds are also structurally related but have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
